molecular formula C10H7BrFNO3 B6353090 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1038715-38-6

3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6353090
CAS RN: 1038715-38-6
M. Wt: 288.07 g/mol
InChI Key: UNIUOHNYWIGZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It is related to “5-Bromo-2-fluorophenyl acetic acid” which has the molecular formula CHBrFO .


Synthesis Analysis

The synthesis of related compounds involves processes such as lithiation of 1-bromo-4-fluorobenzene, which is carried out with a lithium base in the presence of a solvent, to form (5-bromo-2-fluorophenyl)lithium . The compound “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” is obtained by an unreported synthetic method .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its molecular formula C9H8BrFO2 . Related compounds such as “5-Bromo-2-fluorophenyl acetic acid” have a molecular formula of CHBrFO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.06 . It has a predicted boiling point of 330.8±27.0 °C and a predicted density of 1.606±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Research

1,2-Oxazoles and their derivatives are significant in medicinal chemistry, exhibiting a broad range of biological activities. The oxazole moiety, for instance, is a core structure in various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents (Sainsbury, 1991). The presence of halogens like bromine and fluorine can further modulate these properties by affecting the compound's bioavailability and metabolic stability, making them valuable for drug design and discovery.

Material Science and Organic Synthesis

Compounds featuring 1,2-oxazole rings are also explored for their potential applications in material science. For example, oxazole derivatives can be used in the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their stable electronic properties and ability to facilitate charge transfer (Salimgareeva & Kolesov, 2005). The introduction of bromo and fluoro groups could potentially enhance these materials' performance by modifying their electronic characteristics.

Environmental and Chemical Stability Studies

The stability and degradation pathways of halogenated organic compounds, including those with bromo and fluoro substituents, are crucial in environmental chemistry. Research on similar fluorinated and brominated compounds helps in understanding their environmental fate, persistence, and potential bioaccumulation. Studies on the microbial degradation of polyfluoroalkyl substances provide insights into how such compounds might behave in natural ecosystems and the challenges associated with their environmental impact (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The compound is provided to early discovery researchers as part of a collection of unique chemicals . It has potential applications in the field of organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-(5-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIUOHNYWIGZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=C(C=CC(=C2)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.